molecular formula C9H17NO3 B13296102 2-(1-Amino-3-methoxycyclohexyl)acetic acid

2-(1-Amino-3-methoxycyclohexyl)acetic acid

Cat. No.: B13296102
M. Wt: 187.24 g/mol
InChI Key: BODLPFJURPZWJW-UHFFFAOYSA-N
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Description

2-(1-Amino-3-methoxycyclohexyl)acetic acid is an alicyclic amino acid derivative featuring a cyclohexane ring substituted with an amino group at position 1 and a methoxy group at position 2. Its molecular formula is C₉H₁₇NO₃, with a molecular weight of 199.24 g/mol. This compound combines a polar carboxylic acid moiety with a hydrophobic cyclohexane backbone, enabling diverse interactions in biological systems.

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

2-(1-amino-3-methoxycyclohexyl)acetic acid

InChI

InChI=1S/C9H17NO3/c1-13-7-3-2-4-9(10,5-7)6-8(11)12/h7H,2-6,10H2,1H3,(H,11,12)

InChI Key

BODLPFJURPZWJW-UHFFFAOYSA-N

Canonical SMILES

COC1CCCC(C1)(CC(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-3-methoxycyclohexyl)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexanone and methoxyamine.

    Formation of Intermediate: The reaction between cyclohexanone and methoxyamine forms an intermediate compound.

    Amination: The intermediate undergoes amination to introduce the amino group.

    Acetic Acid Addition: Finally, acetic acid is added to the intermediate to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-3-methoxycyclohexyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Substitution reactions can replace the methoxy or amino groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(1-Amino-3-methoxycyclohexyl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Amino-3-methoxycyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Structural Comparison of Cyclohexyl-Substituted Amino Acid Derivatives

Compound Name Substituents (Cyclohexyl Positions) Molecular Formula Molecular Weight (g/mol) Key Functional Features
2-(1-Amino-3-methoxycyclohexyl)acetic acid 1-NH₂, 3-OCH₃ C₉H₁₇NO₃ 199.24 Methoxy enhances solubility; chiral center
2-(1-Aminocyclohexyl)acetic acid 1-NH₂ C₈H₁₅NO₂ 157.21 Lacks methoxy; simpler structure
2-(1-Amino-2,5-dimethylcyclohexyl)acetic acid 1-NH₂, 2-CH₃, 5-CH₃ C₁₀H₁₉NO₂ 185.26 Methyl groups increase hydrophobicity
(1-Methyl-2-oxo-cyclohexyl)-acetic acid 1-CH₃, 2=O C₉H₁₄O₃ 170.21 Ketone group alters reactivity
2-{1-[(Dimethylamino)methyl]cyclohexyl}acetic acid hydrochloride 1-(CH₂N(CH₃)₂) C₁₁H₂₂ClNO₂ 247.76 Quaternary amine; hydrochloride salt form

Key Observations:

Chirality: Unlike non-chiral analogs (e.g., 2-(1-Methyl-3-oxocyclohexyl)acetic acid), the amino group at position 1 introduces a stereocenter, which may influence receptor binding .

Biological Activity: Compounds with dimethylamino groups (e.g., 2-{1-[(Dimethylamino)methyl]cyclohexyl}acetic acid hydrochloride) exhibit neuropharmacological effects, suggesting the target compound’s methoxy group could modulate similar pathways .

Key Differences:

  • Methoxylation Challenge : Introducing the methoxy group at position 3 requires regioselective reactions, unlike simpler alkylation or amination steps in analogs .
  • Salt Formation: Hydrochloride salts (e.g., 2-(1-Aminocyclohexyl)acetic acid hydrochloride) improve stability but are unnecessary for the target compound due to its inherent polarity .

Biological Activity

2-(1-Amino-3-methoxycyclohexyl)acetic acid, often referred to as a derivative of cyclohexyl amino acids, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a cyclohexyl group substituted with an amino and methoxy group, which contributes to its unique biological properties. The presence of these functional groups can influence its interactions with various biological targets, including receptors and enzymes.

The precise mechanism of action for this compound is still under investigation. However, preliminary studies suggest that it may modulate the activity of specific receptors or enzymes involved in critical biological pathways. These interactions can lead to various physiological effects, including modulation of neurotransmitter systems and potential anti-inflammatory actions.

1. Neuropharmacological Effects

Research indicates that compounds similar to this compound may exhibit neuropharmacological properties. For instance, studies have shown that derivatives can influence neurotransmitter release and receptor activity in the central nervous system (CNS). This suggests potential applications in treating neurological disorders.

2. Antimicrobial Activity

Some studies have reported that cyclohexyl amino acids possess antimicrobial properties. The ability of this compound to inhibit bacterial growth has been suggested, although further research is necessary to quantify this activity and explore the underlying mechanisms.

3. Anticancer Potential

Emerging evidence points towards the anticancer potential of compounds related to this compound. The compound may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptotic markers.

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds, providing insights into their potential applications:

  • Neuroprotective Effects : A study demonstrated that a related compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting a neuroprotective role for derivatives like this compound.
  • Antimicrobial Efficacy : In vitro assays showed that certain derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, highlighting their potential as therapeutic agents against infections.
  • Cancer Cell Studies : Research involving cancer cell lines indicated that the compound could inhibit cell proliferation and promote apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
Study FocusFindings
Neuroprotective EffectsProtection against oxidative stress in neuronal cells
Antimicrobial EfficacySignificant inhibition of bacterial growth
Cancer Cell StudiesInduction of apoptosis in cancer cell lines

Future Directions

Further research is essential to fully elucidate the biological activities and therapeutic potentials of this compound. Key areas for future investigation include:

  • In Vivo Studies : Conducting animal studies to assess pharmacokinetics, toxicity, and efficacy.
  • Mechanistic Studies : Exploring detailed mechanisms by which the compound interacts with cellular targets.
  • Formulation Development : Investigating potential formulations for enhanced bioavailability and targeted delivery.

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